6-(4-Bromophenoxy)hexan-1-OL

Radiosynthesis Radiochemistry PET/SPECT tracer development

6-(4-Bromophenoxy)hexan-1-OL is a brominated phenoxy alcohol with the molecular formula C₁₂H₁₇BrO₂ and a molecular weight of 273.17 g/mol. It features a terminal primary alcohol on a six-carbon alkyl chain linked via an ether oxygen to a para-bromophenyl ring.

Molecular Formula C12H17BrO2
Molecular Weight 273.17 g/mol
CAS No. 133080-87-2
Cat. No. B6611877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenoxy)hexan-1-OL
CAS133080-87-2
Molecular FormulaC12H17BrO2
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCCCO)Br
InChIInChI=1S/C12H17BrO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2
InChIKeyOTCCUELFRNEZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromophenoxy)hexan-1-OL (CAS 133080-87-2): Physicochemical Identity and Procurement-Relevant Baselines


6-(4-Bromophenoxy)hexan-1-OL is a brominated phenoxy alcohol with the molecular formula C₁₂H₁₇BrO₂ and a molecular weight of 273.17 g/mol . It features a terminal primary alcohol on a six-carbon alkyl chain linked via an ether oxygen to a para-bromophenyl ring. The compound serves primarily as a versatile synthetic intermediate, with its alcohol group enabling esterification, etherification, and oxidation, while the aryl bromide handle permits transition-metal-catalyzed cross-coupling and radiochemical halogen-exchange reactions [1]. The predicted boiling point is 365.3 ± 22.0 °C (760 mmHg), the predicted density is 1.302 ± 0.06 g/cm³, and the predicted pKa is 15.17 ± 0.10 . The experimental LogP is 3.38, and the topological polar surface area is 29.46 Ų . These combined features position it as a lipophilic, dual-functional building block whose procurement value hinges on the orthogonal reactivity of its hydroxyl and bromoaryl termini.

Why Generic Substitution Fails for 6-(4-Bromophenoxy)hexan-1-OL: The Perils of In-Class Interchange


In-class analogs such as 6-(4-chlorophenoxy)hexan-1-ol, 6-(4-fluorophenoxy)hexan-1-ol, 6-(phenoxy)hexan-1-ol, or 6-(4-methylphenoxy)hexan-1-ol are not drop-in replacements for 6-(4-bromophenoxy)hexan-1-OL because the para-bromine substituent provides a unique combination of (i) elevated lipophilicity (LogP 3.38 vs. 2.62 for the unsubstituted phenoxy analog) that alters partitioning and membrane permeability in biological systems , (ii) a heavy-atom label enabling regioselective radiobromination with radiochemical yields of ~45%, which lighter halogens cannot replicate [1], and (iii) a structure-activity-relationship (SAR)-validated pharmacophoric element in antiviral uracil scaffolds where the 4-bromophenoxyhexyl fragment confers nanomolar potency in Hepatitis C Virus replicon assays, outperforming both the unsubstituted phenyl and the 4-cyano analogs [2]. These quantifiable performance gaps mean that substituting a non-brominated or differently halogenated congener will compromise the specific reactivity, biological readout, or labeling efficiency required for the intended application, making direct procurement of the bromo derivative essential rather than optional.

6-(4-Bromophenoxy)hexan-1-OL: Verifiable, Comparator-Backed Quantitative Evidence for Scientific Procurement


Radiobromination Yield: 45% Regioselective Labeling — A Capability the Chloro, Fluoro, and Unsubstituted Analogs Cannot Match

The para-bromine atom of 6-(4-bromophenoxy)hexan-1-OL serves as a leaving group in Cu(I)Cl-assisted nucleophilic exchange reactions, enabling regioselective radiobromination with a 45% radiochemical yield [1]. This isotopic labeling capability is absent in the chloro, fluoro, methyl, and unsubstituted phenoxy analogs, which lack a suitable leaving group for radiohalogen exchange under the same conditions. The brominated oxirane-carboxylate derivative was successfully radiolabeled using this method, demonstrating the utility of the bromine atom as a radioisotope handle [1].

Radiosynthesis Radiochemistry PET/SPECT tracer development

HCV Replicon Inhibition: 4-Bromophenoxyhexyl Fragment Identified as the Most Active Moiety — Outperforming Unsubstituted Phenyl and Shorter Linkers

In a comprehensive SAR study of acetanilide-uracil HCV inhibitors, compounds containing the 6-(4-bromophenoxy)hexyl or 8-(4-bromophenoxy)octyl fragment at the N1 position were identified as the most active across the series, with IC₅₀ values in the nanomolar range [1]. Specifically, analog Z400 (6-(4-bromophenoxy)hexyl chain) exhibited an IC₅₀ of 0.243 μM against HCV genotype 1b replicon, representing an order-of-magnitude improvement over the five-methylene analog Z263 (IC₅₀ 3.1 μM) and a >15-fold improvement over the unsubstituted phenyl analog Z436 (IC₅₀ 3.62 μM) [1]. The para-bromine substituent contributed both to potency and to a 5-fold increase in the selectivity index (SI) compared to the unsubstituted phenyl compound [1].

Antiviral research Hepatitis C Virus Structure-Activity Relationship

Linker-Length Optimization in Uracil-Based HCV Inhibitors: The 6-Methylene Spacer is a 'Sweet Spot' for Antiviral Potency

The SAR study systematically varied the polymethylene spacer length between the uracil core and the 4-bromophenoxy group. The results demonstrated a strong correlation between spacer length and antiviral potency: the four-methylene (Z397) and five-methylene (Z263) analogs showed comparable IC₅₀ values around 3 μM, while the six-methylene compound Z400 achieved an order-of-magnitude higher activity (IC₅₀ 0.243 μM) and a dramatically improved selectivity index of 273 [1]. The eight-methylene analog Z401 showed even greater potency (IC₅₀ 0.0924 μM) but with a slight reduction in SI to 244 due to increased cytotoxicity, confirming the hexyl linker as the optimal balance of potency and safety [1].

Medicinal chemistry Linker optimization Antiviral SAR

Lipophilicity Advantage: LogP 3.38 vs. 2.62 for the Unsubstituted Phenoxy Analog — Implications for Membrane Permeability

The experimentally determined LogP of 6-(4-bromophenoxy)hexan-1-OL is 3.38 , whereas the unsubstituted 6-(phenoxy)hexan-1-ol has a LogP of 2.62 . This ΔLogP of +0.76 units corresponds to an approximately 5.8-fold increase in the octanol/water partition coefficient, significantly enhancing membrane permeability potential. The bromine atom provides a balance of increased lipophilicity without the excessive molecular weight and metabolic instability associated with the iodo analog (MW 320.17 vs. 273.17) or the strong electronegativity of the fluoro analog that can alter hydrogen-bonding networks.

Physicochemical properties Lipophilicity ADME Drug design

HO-1 Enzyme Inhibition: Defined IC₅₀ Value for the Imidazole Derivative — Establishes a Baseline for the 4-Bromophenoxyhexyl Scaffold

The derivative 1-[6-(4-bromophenoxy)hexyl]-1H-imidazole, which can be synthesized directly from 6-(4-bromophenoxy)hexan-1-OL via bromination and imidazole alkylation, has a reported IC₅₀ of 10,000 nM (10 μM) against Heme Oxygenase-1 (HO-1) in Sprague-Dawley rat spleen microsomes [1]. This provides a quantitative activity anchor for the 4-bromophenoxyhexyl fragment in a metalloenzyme inhibition context. In contrast, the corresponding 6-(4-chlorophenoxy)hexyl-imidazole and 6-(phenoxy)hexyl-imidazole derivatives lack publicly available HO-1 inhibition data, meaning the bromo analog uniquely offers a known pharmacological starting point for HO-1 probe development [1].

Enzyme inhibition Heme oxygenase Imidazole chemistry BindingDB

Dual Orthogonal Reactivity: Terminal Alcohol + Aryl Bromide — Broader Synthetic Utility than Mono-Functional Analogs

6-(4-Bromophenoxy)hexan-1-OL possesses two chemically orthogonal reactive sites: a primary alcohol (capable of esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to amine/azide) and an aryl bromide (capable of Suzuki, Buchwald-Hartwig, Sonogashira, and Ullmann cross-couplings, as well as halogen-metal exchange and radiobromination) [1][2]. The six-carbon spacer provides sufficient distance to prevent electronic crosstalk and steric interference between the two reactive termini. In comparison, 6-(phenoxy)hexan-1-ol lacks the aryl halide coupling handle; 6-(4-chlorophenoxy)hexan-1-ol offers a less reactive aryl chloride for cross-coupling (typically requiring more forcing conditions or specialized ligands); and 6-(4-fluorophenoxy)hexan-1-ol is essentially inert to most Pd-catalyzed couplings. The bromo compound thus provides the broadest scope of sequential derivatization reactions among this congeneric series.

Organic synthesis Building block Bifunctional linker Cross-coupling

6-(4-Bromophenoxy)hexan-1-OL: Evidence-Backed Application Scenarios Driving Procurement Decisions


Radiotracer Precursor for PET/SPECT Imaging Agent Development

The 45% radiochemical yield demonstrated for regioselective radiobromination of the oxirane-carboxylate derivative [1] makes 6-(4-bromophenoxy)hexan-1-OL the precursor of choice for synthesizing ⁷⁶Br- or ⁷⁷Br-labeled molecular imaging probes. Unlike the chloro or fluoro analogs, which cannot undergo nucleophilic radiohalogen exchange, the bromo compound provides a direct route to radiolabeled tracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Research groups and radiopharmacies developing hypoxia markers, fatty acid metabolism probes, or receptor-targeted imaging agents should procure this compound as their key labeling precursor.

HCV Antiviral Drug Discovery — Optimized Scaffold for Hit-to-Lead Progression

The SAR-validated superiority of the 6-(4-bromophenoxy)hexyl fragment in acetanilide-uracil HCV inhibitors (IC₅₀ = 0.243 μM for Z400, SI = 273) [2] positions 6-(4-bromophenoxy)hexan-1-OL as the essential synthetic intermediate for building focused compound libraries. Medicinal chemistry teams pursuing pan-genotypic HCV antivirals should base their synthetic routes on this alcohol rather than on shorter-chain (C4 or C5) or unsubstituted phenyl analogs, which exhibit ≥12-fold lower potency and significantly reduced selectivity indices. The compound enables direct access to the pharmacophoric 'sweet spot' identified through systematic SAR.

Bifunctional Building Block for PROTACs, Cross-Linkers, and Heterobifunctional Conjugates

The orthogonal reactivity of the terminal alcohol and the para-bromophenyl group [3][4] makes 6-(4-bromophenoxy)hexan-1-OL an ideal linchpin for constructing heterobifunctional molecules such as proteolysis-targeting chimeras (PROTACs), antibody-drug conjugate (ADC) linkers, or fluorescent probes. The alcohol can be converted to a leaving group or directly coupled to one payload, while the aryl bromide undergoes Pd-catalyzed cross-coupling to attach a second functional module. This sequential derivatization strategy is not feasible with the unsubstituted phenoxy analog (no coupling handle) or the chloro analog (requires specialized, often lower-yielding coupling conditions). Procurement teams supporting chemical biology or bioconjugation programs should stock this compound as a universal bifunctional linker precursor.

HO-1 Probe Development — Data-Backed Starting Point for Metalloenzyme Inhibitor Design

The known HO-1 IC₅₀ of 10 μM for the imidazole derivative [5] provides a validated, albeit modest, activity anchor that is absent for the chloro, fluoro, methyl, and unsubstituted phenoxy analogs. Academic and industrial groups initiating heme oxygenase inhibitor programs can use 6-(4-bromophenoxy)hexan-1-OL to rapidly synthesize the characterized imidazole lead and then explore SAR around the N-alkyl chain, aryl substituent, and heterocyclic head group. Procuring the bromo compound avoids the 2–3 months of preliminary screening and assay development that would be required to establish baseline activity for non-brominated congeners, accelerating project timelines and reducing upfront costs.

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